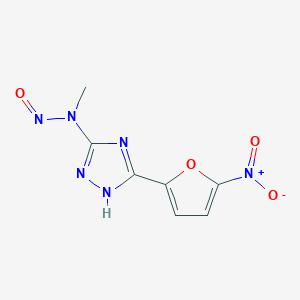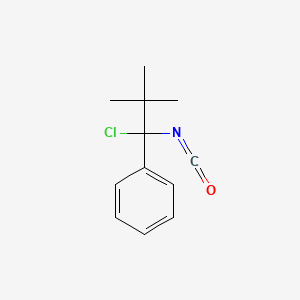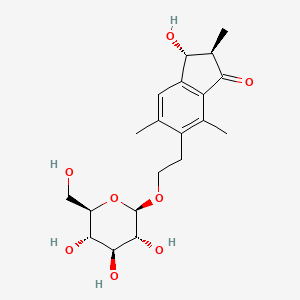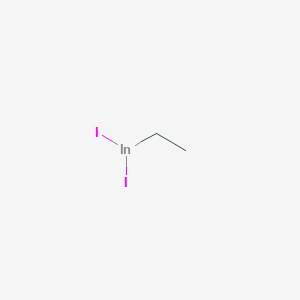
Ethyl(diiodo)indigane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(diiodo)indigane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of ethyl and diiodo groups attached to an indigane backbone, making it a subject of study in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(diiodo)indigane typically involves the iodination of an indigane precursor. One common method includes the reaction of an indigane compound with iodine or iodides in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for the precise control of reaction conditions and the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(diiodo)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The diiodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized indigane compounds .
Applications De Recherche Scientifique
Ethyl(diiodo)indigane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Ethyl(diiodo)indigane involves its interaction with molecular targets through the iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative addition and reductive elimination processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(diiodo)indigane
- Propyl(diiodo)indigane
- Butyl(diiodo)indigane
Uniqueness
This compound is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its methyl, propyl, and butyl counterparts.
Propriétés
Numéro CAS |
37865-57-9 |
|---|---|
Formule moléculaire |
C2H5I2In |
Poids moléculaire |
397.69 g/mol |
Nom IUPAC |
ethyl(diiodo)indigane |
InChI |
InChI=1S/C2H5.2HI.In/c1-2;;;/h1H2,2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
ALSCZKNMZXXGOB-UHFFFAOYSA-L |
SMILES canonique |
CC[In](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


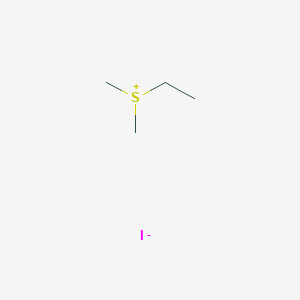
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

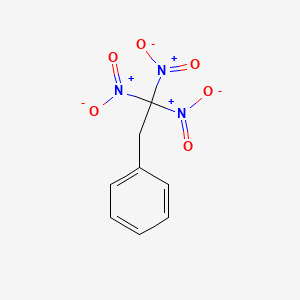
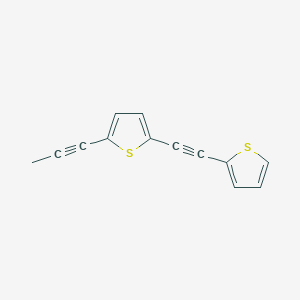

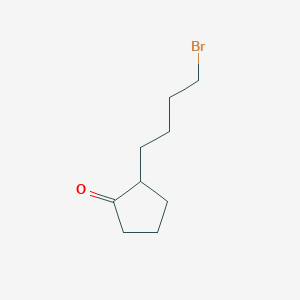
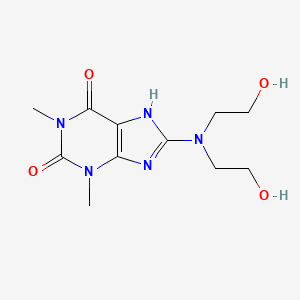
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

